molecular formula C8H8BrN3 B3010716 1-[(1R)-1-azidoethyl]-2-bromobenzene CAS No. 1086599-67-8

1-[(1R)-1-azidoethyl]-2-bromobenzene

Cat. No.: B3010716
CAS No.: 1086599-67-8
M. Wt: 226.077
InChI Key: XJTIOQFWXMGIEI-ZCFIWIBFSA-N
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Description

Historical Development of Azide (B81097) Chemistry and its Significance in Contemporary Organic Synthesis

The chemistry of azides dates back to 1864 with Peter Griess's synthesis of phenyl azide. Initially, the perceived instability of low molecular weight azides tempered their widespread use. However, the discovery of transformative reactions by chemists like Theodor Curtius (the Curtius rearrangement) and Rolf Huisgen (the 1,3-dipolar cycloaddition) began to unveil the synthetic potential of the azide functional group.

A paradigm shift occurred with the advent of "click chemistry," a concept championed by K. Barry Sharpless. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, offers a highly reliable, selective, and high-yielding method for forming 1,2,3-triazole rings. This reaction's bioorthogonality—meaning its components react selectively with each other without interfering with biological systems—has revolutionized fields from drug discovery to materials science. Organic azides are central to this transformation and are also precursors to amines via Staudinger reduction and can participate in aza-Wittig reactions to form imines, highlighting their role as versatile synthetic intermediates.

Evolution of Organohalogen Chemistry with a Focus on Bromoarene Reactivity

Organohalogen compounds have long been fundamental building blocks in organic synthesis. Among them, bromoarenes (aromatic compounds containing a bromine atom) offer a balanced profile of reactivity and stability. The carbon-bromine bond is less reactive than the corresponding carbon-iodine bond, making bromoarenes generally more stable and cost-effective, yet it is significantly more reactive than the carbon-chlorine bond, allowing for a broader range of transformations under milder conditions.

The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, such as the Suzuki, Heck, and Stille reactions, dramatically elevated the status of bromoarenes. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom with high precision. This capability is foundational to the synthesis of countless complex molecules, including many blockbuster pharmaceuticals and advanced materials. The bromine atom in a molecule like 1-[(1R)-1-azidoethyl]-2-bromobenzene serves as a key strategic element, providing a reliable site for introducing further molecular complexity through these powerful coupling methods.

Importance of Stereochemistry in the Design and Synthesis of Functional Molecules

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining a molecule's function, particularly in biological systems. mdpi.commdpi.comnih.gov The enzymes and receptors in the body are themselves chiral, and they often interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug molecule. researchgate.netnih.gov One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. researchgate.net

This reality has led to a strong emphasis on asymmetric synthesis—the synthesis of a single, desired enantiomer of a chiral compound. Regulatory bodies like the U.S. Food and Drug Administration (FDA) now often require the development of single-enantiomer drugs. researchgate.net Achieving this stereochemical control is a central challenge in modern organic synthesis. Methods to achieve this include the use of chiral catalysts, chiral auxiliaries (temporary chiral groups that direct the stereochemistry of a reaction), and starting with materials from the "chiral pool" (naturally occurring enantiopure compounds). nih.gov The defined (R) configuration at the stereocenter of this compound means it is an enantiomerically pure compound, making it a valuable building block for the synthesis of other chiral molecules.

Contextualizing this compound within Modern Synthetic Paradigms

This compound is not merely a collection of functional groups; it is a strategically designed chiral building block that allows for orthogonal, sequential chemical modifications. Its value lies in the ability to leverage the distinct reactivity of each of its components in a controlled manner.

Synthesis and Precursors: The enantioselective synthesis of this compound would typically start from its corresponding chiral alcohol, (R)-1-(2-bromophenyl)ethanol . This precursor can be prepared through methods such as the asymmetric reduction of 2-bromoacetophenone (B140003) using chiral catalysts. The subsequent conversion of the hydroxyl group to an azide, often via a Mitsunobu reaction or by converting the alcohol to a good leaving group (like a tosylate or mesylate) followed by substitution with an azide salt (e.g., sodium azide), would yield the target molecule with retention or inversion of stereochemistry, depending on the chosen pathway.

Chemical Data for this compound and its Precursor
PropertyThis compound(R)-1-(2-bromophenyl)ethanol
Molecular FormulaC8H8BrN3C8H9BrO
Molecular Weight226.08 g/mol201.06 g/mol
CAS NumberNot available (S-enantiomer is 943779-19-9)76116-20-6
AppearanceExpected to be a liquid or low-melting solid-

Synthetic Applications: The synthetic utility of this compound is manifold:

Chiral Amine Synthesis: The azide group can be selectively reduced (e.g., using a Staudinger reduction with triphenylphosphine (B44618) followed by hydrolysis, or catalytic hydrogenation) to produce the corresponding chiral primary amine, (R)-1-(2-bromophenyl)ethanamine . This chiral amine can serve as a crucial intermediate in the synthesis of pharmaceuticals or as a chiral ligand for asymmetric catalysis.

Heterocycle Formation: The azide is a perfect handle for click chemistry. It can react with a wide variety of terminal alkynes in a CuAAC reaction to form a chiral, substituted triazole ring. This allows for the modular construction of complex molecules, where the bromine atom remains available for subsequent transformations.

Sequential Cross-Coupling: A synthetic strategy could first involve the transformation of the azide group, followed by a palladium-catalyzed cross-coupling reaction at the bromo position. For example, after forming a triazole, a Suzuki coupling could be used to introduce a new aryl or vinyl group, leading to highly complex, stereochemically defined products.

The strategic placement of the bromine atom ortho to the azidoethyl group can also influence the reactivity and potential for intramolecular reactions, offering pathways to novel heterocyclic scaffolds. This bifunctional nature, combined with its defined stereochemistry, positions this compound as a powerful tool for chemists aiming to build complex, three-dimensional molecules with high levels of control and efficiency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1R)-1-azidoethyl]-2-bromobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTIOQFWXMGIEI-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1 1r 1 Azidoethyl 2 Bromobenzene

Reactivity Profiles of the Azide (B81097) Functional Group (–N3)

The chemical behavior of 1-[(1R)-1-azidoethyl]-2-bromobenzene is largely dictated by the reactivity of its azide (–N3) functional group. This moiety imparts a diverse range of chemical transformations, making the parent compound a versatile intermediate in organic synthesis. The azide group's reactivity is primarily characterized by its participation in cycloaddition reactions, its reduction to a primary amine, and its decomposition into highly reactive nitrene intermediates.

Role as a 1,3-Dipole in Cycloaddition Reactions (e.g., Huisgen Cycloaddition)

The azide functional group is a classic example of a 1,3-dipole, a molecule with delocalized electrons over three atoms. nih.gov This electronic configuration allows it to readily participate in 1,3-dipolar cycloaddition reactions with various unsaturated systems, known as dipolarophiles, to form five-membered heterocyclic rings. nih.govwikipedia.org The most prominent of these reactions is the Huisgen cycloaddition, which typically involves the reaction of an azide with an alkyne to produce a 1,2,3-triazole. wikipedia.orgwikipedia.org While azides are not the most reactive 1,3-dipoles, they are favored in many synthetic applications due to their stability under typical reaction conditions and a relative lack of side reactions. wikipedia.org The thermal Huisgen cycloaddition often requires elevated temperatures and can result in a mixture of regioisomers. organic-chemistry.orgijrpc.com

A significant advancement in the Huisgen cycloaddition is the use of a copper(I) catalyst, a reaction commonly referred to as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgnih.gov This catalytic variant is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgnih.gov The CuAAC reaction proceeds with a remarkable rate acceleration, on the order of 10⁷ to 10⁸ compared to the uncatalyzed reaction, and can be carried out under mild, often aqueous, conditions. organic-chemistry.org A key feature of the CuAAC is its high regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles when terminal alkynes are used. wikipedia.orgnih.gov The mechanism is distinct from the concerted process of the thermal cycloaddition, involving the formation of a copper acetylide intermediate. wikipedia.orgnih.gov The reaction is believed to involve two copper atoms in the transition state, where one copper atom binds to the acetylide and the other activates the azide. wikipedia.org

Key Features of CuAAC
FeatureDescriptionSource
Catalyst Copper(I) salts, often generated in situ from Cu(II) salts and a reducing agent. wikipedia.org
Reactants Organic azides and terminal alkynes. wikipedia.orgnih.gov
Product 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov
Regioselectivity High, exclusively forming the 1,4-regioisomer. wikipedia.orgnih.gov
Conditions Mild, often at room temperature and in aqueous media. organic-chemistry.orgnih.gov
Rate Acceleration 10⁷ to 10⁸ compared to the uncatalyzed reaction. organic-chemistry.org

An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction avoids the use of a potentially toxic metal catalyst, making it particularly suitable for biological applications. jcmarot.comnih.gov The driving force for SPAAC is the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145), which significantly lowers the activation energy of the cycloaddition. jcmarot.commagtech.com.cn The release of this strain enthalpy upon the formation of the stable triazole ring makes the reaction proceed spontaneously under physiological conditions. jcmarot.com The reactivity of the cyclooctyne can be further enhanced by modifications to its structure, such as the introduction of fluorine atoms or the oxidation of an adjacent alcohol to a ketone. magtech.com.cnnih.gov Common cyclooctyne reagents used in SPAAC include dibenzocyclooctynol (DIBO) and dibenzoazacyclooctyne (DBCO). nih.govenamine.net

Regioselectivity in azide-alkyne cycloadditions is a critical aspect, determining the substitution pattern of the resulting triazole ring. In the thermal Huisgen cycloaddition, a mixture of 1,4- and 1,5-regioisomers is often produced because the frontier molecular orbital (HOMO-LUMO) interactions for the two possible orientations have similar energies. organic-chemistry.orgnih.gov In stark contrast, the CuAAC reaction exhibits exceptional regioselectivity, yielding the 1,4-disubstituted triazole as the sole product. wikipedia.orgnih.gov This is a consequence of the stepwise mechanism involving a copper acetylide intermediate, which directs the approach of the azide. nih.govrsc.org DFT calculations have shown that the formation of the 1,4-isomer is energetically more favorable in the catalyzed reaction. nih.gov In some cases, other metal catalysts, such as ruthenium, can favor the formation of the 1,5-regioisomer. wikipedia.orgorganic-chemistry.org The 1,3-dipolar cycloaddition is also a stereospecific reaction, meaning that the stereochemistry of the dipolarophile is retained in the product, which is strong evidence for a concerted mechanism in the thermal reaction. wikipedia.org

Reduction Reactions to Form Primary Amines (e.g., Staudinger Reaction)

The azide group in this compound can be readily reduced to a primary amine, providing a valuable synthetic route to chiral amines. The Staudinger reaction, discovered by Hermann Staudinger in 1919, is a mild and efficient method for this transformation. organicchemistrytutor.comorgosolver.com The reaction involves treating the organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate with the expulsion of nitrogen gas. wikipedia.orgalfa-chemistry.com This intermediate is then hydrolyzed in the presence of water to yield the primary amine and a phosphine oxide byproduct. organicchemistrytutor.comwikipedia.org The formation of the highly stable nitrogen gas provides a strong thermodynamic driving force for the initial step of the reaction. organicchemistrytutor.com The Staudinger reduction is particularly useful when other reducible functional groups are present in the molecule, as it is highly chemoselective and does not affect groups like double bonds, aldehydes, or ketones that might be reduced by other methods like catalytic hydrogenation. organicchemistrytutor.com

Mechanism of the Staudinger Reaction
StepDescriptionSource
1. Nucleophilic Attack The phosphine attacks the terminal nitrogen atom of the azide. wikipedia.orgalfa-chemistry.com
2. Intermediate Formation A four-membered ring intermediate is formed, which then loses a molecule of nitrogen gas. organicchemistrytutor.comorgosolver.com
3. Iminophosphorane Formation An iminophosphorane is formed as a stable intermediate. wikipedia.orgalfa-chemistry.com
4. Hydrolysis The iminophosphorane is hydrolyzed by water to produce the primary amine and a phosphine oxide. organicchemistrytutor.comwikipedia.org

Thermal and Photochemical Decomposition Leading to Nitrene Intermediates

Upon thermal or photochemical activation, organic azides can undergo decomposition with the loss of nitrogen gas to generate highly reactive nitrene intermediates. scispace.comrsc.org A nitrene is a neutral, monovalent nitrogen species that is highly electron-deficient and can exist in either a singlet or a triplet spin state. researchgate.net The formation of the nitrene is often the rate-determining step in these decomposition reactions. scispace.comrsc.orgresearchgate.net The subsequent reactions of the nitrene are diverse and depend on its spin state and the surrounding molecular environment. Singlet nitrenes can undergo concerted insertions into C-H and O-H bonds, as well as additions to double bonds to form aziridines. Triplet nitrenes, on the other hand, tend to react via radical abstraction pathways. sci-hub.st In the case of aryl azides, the photolysis in the presence of oxygen can lead to the formation of nitro compounds, which is believed to occur through the trapping of a triplet nitrene by molecular oxygen. sci-hub.st

Rearrangement Reactions Involving Azides (e.g., Curtius Rearrangement from Acyl Azide Precursors)

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction is a key method for converting carboxylic acids and their derivatives into primary amines, carbamates, and ureas after subsequent reaction of the isocyanate with nucleophiles like water, alcohols, or amines. nih.govbyjus.com

The mechanism of the Curtius rearrangement is generally considered to be a concerted process, where the migration of the R-group occurs simultaneously with the expulsion of nitrogen gas, thus avoiding the formation of a discrete nitrene intermediate. wikipedia.org This concerted nature ensures the retention of stereochemistry at the migrating carbon.

Table 1: Key Features of the Curtius Rearrangement

Feature Description
Starting Material Acyl azide algoreducation.com
Intermediate Isocyanate nih.govbyjus.com
Products Primary amines, carbamates, ureas wikipedia.org

| Mechanism | Concerted, with retention of configuration wikipedia.org |

While the azido (B1232118) group in this compound is an alkyl azide and not an acyl azide, understanding the Curtius rearrangement is essential as it represents a fundamental reaction pathway for azides, particularly those derived from carboxylic acids. nih.gov For the target molecule, conversion to a primary amine would typically be achieved through reduction rather than a rearrangement of this type.

Nucleophilic and Electrophilic Interactions of the Azido Group

The azide functional group can exhibit both nucleophilic and electrophilic character. researchgate.netresearchgate.net

Nucleophilic Character: The terminal nitrogen atom of the azide group possesses a lone pair of electrons, making it nucleophilic. masterorganicchemistry.com This allows azides to participate in various reactions, including the well-known copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form triazoles. masterorganicchemistry.com The azide ion (N₃⁻) is an excellent nucleophile and is commonly used in Sₙ2 reactions to introduce the azide functionality. masterorganicchemistry.com

Electrophilic Character: Conversely, the central nitrogen atom of the azide is electron-deficient and can be attacked by strong nucleophiles. Furthermore, certain activated azides, such as perfluoroaryl azides, exhibit enhanced electrophilicity and can react with a variety of nucleophiles and electron-rich species. acs.org Organic azides can be involved in a variety of transformations, including reactions with nucleophiles and electrophiles, nitrene chemistry, and cycloadditions. researchgate.netacs.org

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the benzene (B151609) ring in this compound is characteristic of an aryl halide. This functionality is a cornerstone of many important carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The aryl bromide moiety is an excellent substrate for these transformations. In general, the reactivity of aryl halides in these reactions follows the trend: I > Br > Cl. mdpi.com

The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, is a widely used method for the formation of biaryl compounds. Aryl bromides are commonly employed as the halide component in these reactions. mdpi.com The reaction tolerates a wide variety of functional groups, making it highly versatile. acs.org

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Reaction Name Coupling Partner Product
Suzuki-Miyaura Organoboron compound Biaryl
Heck Alkene Substituted alkene
Sonogashira Terminal alkyne Aryl alkyne

Nucleophilic Aromatic Substitution with Activated Bromine

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SₙAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the azidoethyl group is not a strong electron-withdrawing group, and therefore, the bromine atom is not significantly activated towards traditional SₙAr reactions. byjus.com Consequently, forcing conditions would likely be required for direct nucleophilic displacement of the bromide.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Lithium Reagents)

Aryl bromides are common precursors for the formation of organometallic reagents.

Grignard Reagents: Aryl Grignard reagents are formed by the reaction of an aryl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com These reagents are highly nucleophilic and are widely used for the formation of new carbon-carbon bonds by reacting with various electrophiles, such as carbonyl compounds. libretexts.org

Organolithium Reagents: Aryl bromides can also be converted to organolithium reagents through reaction with strong bases like n-butyllithium via lithium-halogen exchange. These reagents are even more reactive than their Grignard counterparts.

Detailed Mechanistic Pathways of Key Transformations

The unique bifunctional nature of this compound, featuring a chiral azide at a benzylic position and a bromine atom on the aromatic ring, allows for a diverse range of chemical transformations. Understanding the mechanistic pathways of these reactions is crucial for predicting outcomes and designing synthetic strategies. The following sections delve into the radical, transition metal-catalyzed, and stereochemical aspects of its reactivity.

Radical Mechanisms in Azide and Organobromine Chemistry

Radical reactions offer a powerful avenue for functionalizing molecules like this compound, often proceeding under mild conditions with unique selectivity. The mechanisms typically involve three distinct stages: initiation, propagation, and termination. masterorganicchemistry.comyoutube.com

Initiation and Propagation in Organobromine Chemistry

The carbon-bromine bond in the 2-bromophenyl moiety is susceptible to homolytic cleavage to generate an aryl radical. This initiation step can be triggered thermally, photochemically, or through the action of a chemical initiator. For instance, radical initiators like tributyltin hydride can abstract the bromine atom to generate a carbon-centered radical. Most useful radical reactions are chain processes, where many moles of product are generated for every mole of radicals formed in the initiation step.

Once formed, the 2-(1-azidoethyl)phenyl radical can participate in various propagation steps:

Intermolecular Addition: The radical can add to π bonds of other molecules, such as alkenes or alkynes, forming a new C-C bond and a new radical species that continues the chain. masterorganicchemistry.com

Intramolecular Cyclization: If a suitable radical acceptor is present within the molecule, an intramolecular cyclization can occur. This is a common strategy for synthesizing heterocyclic compounds.

Hydrogen Atom Abstraction: The aryl radical can abstract a hydrogen atom from a donor molecule in the reaction medium, leading to the formation of 1-[(1R)-1-azidoethyl]benzene and a new radical.

Reactivity of the Azide Group under Radical Conditions

The azide functional group also exhibits distinct reactivity under radical conditions. While less common than C-Br bond homolysis, the azide group can react in several ways:

Radical Addition: Triorganosilyl radicals, for example, have been shown to add to organic azides to form triazenyl radical adducts. rsc.org

Decomposition to Nitrenes: Thermolysis or photolysis of azides can lead to the extrusion of dinitrogen (N₂) gas, generating a highly reactive nitrene intermediate. This nitrene can exist in either a singlet or a triplet state. The triplet nitrene is a biradical and will undergo reactions characteristic of radicals. nih.gov These nitrene intermediates are key in C-H amination reactions. nih.gov

The following table summarizes the bond dissociation energies (BDE) for relevant bond types, indicating the relative ease of radical formation.

Bond TypeTypical Bond Dissociation Energy (kcal/mol)Implication for Radical Formation
C₆H₅-Br~71-81Relatively weak; susceptible to homolytic cleavage to form an aryl radical.
R-N₃ (C-N bond)~80-90Stronger than C-Br; cleavage is less common than N₂ extrusion.
R-CH₂-H~98-100Strong bond; hydrogen abstraction is a common propagation step but requires a reactive radical.

This table presents generalized data for illustrative purposes.

Catalytic Mechanisms in Transition Metal-Mediated Reactions

Transition metal catalysis provides a versatile and efficient platform for transforming both the aryl bromide and the azide functionalities of this compound. mdpi.com These reactions often proceed with high selectivity and functional group tolerance. uwindsor.ca

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is a classic handle for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation. The general catalytic cycle for these reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, involves three key steps: uwindsor.caresearchgate.net

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a high-valent palladium(II) intermediate. mdpi.com

Transmetalation (or other coupling step): A nucleophile (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig coupling) replaces the bromide on the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. researchgate.net

Metal-Catalyzed Reactions of the Azide Group

The azide group is a versatile precursor for nitrogen-containing compounds via transition metal catalysis. nih.gov

Nitrene Transfer Reactions: Catalysts based on rhodium(III), cobalt, or iridium can react with the azide to generate a metal-nitrenoid intermediate after the extrusion of N₂. nih.govmdpi.com This highly reactive species can then undergo intramolecular C-H amination, where it inserts into a C-H bond on the same molecule to form a new heterocyclic ring, such as an indoline. nih.gov

[3+2] Cycloadditions: Copper(I) catalysts are famously used to promote the Huisgen [3+2] cycloaddition between azides and terminal alkynes (CuAAC reaction), leading to the formation of 1,2,3-triazole rings. pnas.org While this is a reaction of the azide rather than a transformation of the group itself, it is one of the most important applications of organic azides.

The table below outlines potential transition metal-catalyzed transformations for a substrate like this compound.

Reaction TypeFunctional GroupCatalyst System (Example)Product Type
Suzuki CouplingAryl BromidePd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl Compound
Buchwald-Hartwig AminationAryl BromidePd₂(dba)₃, Ligand (e.g., BINAP), BaseAryl Amine
Intramolecular C-H AminationAzide[RhCp*Cl₂]₂, AgSbF₆Nitrogen Heterocycle (e.g., Indoline)
Azide-Alkyne CycloadditionAzideCu(I) source (e.g., CuSO₄, Sodium Ascorbate)1,2,3-Triazole

This table illustrates representative catalytic systems and the expected product classes.

Transition State Analysis and Stereochemical Control

The presence of a stereocenter at the benzylic position—the (1R) configuration—is a critical feature of this compound. This chirality can significantly influence the stereochemical outcome of reactions, a concept known as stereochemical control. nih.gov

Influence of the Existing Stereocenter

In reactions that create a new stereocenter, the pre-existing (1R) center can direct the approach of reagents, leading to a preference for one diastereomer over another. This diastereoselectivity arises because the transition states leading to the different diastereomers are not equal in energy. nih.gov For example, in an intramolecular cyclization, the bulky substituents on the chiral center will prefer to adopt a pseudo-equatorial position in the lowest energy chair-like transition state, thus dictating the stereochemistry of the newly formed ring.

Mechanisms and Stereochemical Fate

The stereochemical integrity of the (1R) center itself depends on the reaction mechanism: lumenlearning.com

Reactions Not Involving the Chiral Center: In most cross-coupling reactions at the C-Br bond, the chiral center is remote from the reaction site and its configuration is retained.

Reactions Involving the Chiral Center: If a reaction involves breaking a bond at the chiral carbon, the stereochemistry can be inverted, retained, or racemized. For example, a nucleophilic substitution of the azide group via an Sₙ2 mechanism would proceed with inversion of configuration. lumenlearning.com In contrast, a reaction proceeding through a planar carbocation intermediate (an Sₙ1 mechanism) would lead to a racemic mixture, as the incoming nucleophile can attack from either face with equal probability. lumenlearning.com

Transition State Analysis

Computational chemistry provides powerful tools for analyzing the transition states of reactions. By modeling the energies and geometries of different possible transition states, chemists can predict which reaction pathway is more favorable and, therefore, which product isomer will be dominant. beilstein-journals.orgbeilstein-journals.org For instance, in a catalyzed reaction, the coordination of the substrate to a chiral catalyst can create a highly ordered transition state that blocks one reaction pathway while allowing another, leading to high enantioselectivity or diastereoselectivity. nih.gov The steric and electronic properties of both the substrate and the catalyst's ligands are crucial in determining the structure of the transition state and the stereochemical outcome. nih.gov

The following table demonstrates how reaction conditions could hypothetically influence the stereochemical outcome in a reaction creating a new stereocenter adjacent to the existing one.

Catalyst/LigandSolventTemperature (°C)Diastereomeric Ratio (A:B)
Catalyst X, Ligand L1 (bulky)Toluene8095:5
Catalyst X, Ligand L2 (less bulky)Toluene8070:30
Catalyst Y, Ligand L1 (bulky)THF2585:15
Catalyst X, Ligand L1 (bulky)Toluene11090:10

This is a hypothetical data table illustrating the principles of stereochemical control through the variation of reaction parameters.

Applications of 1 1r 1 Azidoethyl 2 Bromobenzene in Advanced Organic Synthesis

Building Block for Nitrogen-Containing Heterocycles

The azide (B81097) functional group is a cornerstone in the synthesis of nitrogen-rich heterocyclic systems. As a high-energy, reactive moiety, it readily participates in various cycloaddition and cyclization reactions, making 1-[(1R)-1-azidoethyl]-2-bromobenzene an ideal starting material for generating diverse heterocyclic cores.

The organic azide in this compound is a perfect precursor for [3+2] cycloaddition reactions, which are the most prominent methods for synthesizing five-membered heterocycles like triazoles and tetrazoles.

1,2,3-Triazoles: The Huisgen 1,3-dipolar cycloaddition between the azide group and an alkyne is the most reliable method for constructing the 1,2,3-triazole ring. scispace.com This reaction, particularly the copper(I)-catalyzed version (CuAAC), is the foundation of "click chemistry," celebrated for its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and tolerance of a wide range of functional groups. nih.govmdpi.com Ruthenium-catalyzed variants (RuAAC) can be employed to selectively produce the 1,5-disubstituted regioisomer. These reactions allow the chiral (1R)-1-(2-bromophenyl)ethyl moiety to be appended to any molecule containing an alkyne. nih.gov

Tetrazoles: Tetrazoles, which are often used in medicinal chemistry as bioisosteres for carboxylic acids, can be synthesized from organic azides by reacting them with nitriles or isocyanides. researchgate.net The reaction with nitriles, often catalyzed by Lewis acids or promoted by various reagents, provides a direct route to 5-substituted 1H-tetrazoles. nih.govorganic-chemistry.orgnih.gov

Reaction TypeReactant PartnerHeterocyclic ProductKey Features
CuAAC Terminal Alkyne (R-C≡CH)1,4-Disubstituted 1,2,3-TriazoleHigh yield, high regioselectivity, mild conditions. nih.gov
RuAAC Alkyne (R-C≡CH)1,5-Disubstituted 1,2,3-TriazoleComplementary regioselectivity to CuAAC.
[3+2] Cycloaddition Nitrile (R-C≡N)1,5-Disubstituted TetrazoleForms a key medicinal chemistry scaffold. researchgate.net
[3+2] Cycloaddition Isocyanide (R-N≡C)1-Substituted TetrazoleProvides access to differently substituted tetrazoles. nih.gov

While the azide group is not always a direct participant in the formation of these heterocycles, its facile conversion into other functional groups, primarily amines, makes this compound a valuable precursor.

The azide can be cleanly reduced to a primary amine, yielding chiral (1R)-1-(2-bromophenyl)ethanamine. This amine is a versatile nucleophile that can be used in classic condensation reactions to form various heterocyles. nih.govmdpi.com

Pyrroles: The resulting chiral amine can react with 1,4-dicarbonyl compounds in the Paal-Knorr synthesis to produce N-substituted pyrroles.

Pyrazoles: Condensation of the corresponding hydrazine (B178648) derivative (obtainable from the amine) with 1,3-dicarbonyl compounds is a standard method for constructing the pyrazole (B372694) ring system. minia.edu.egmdpi.comresearchgate.net

Oxazoles and Isoxazoles: The chiral amine can be acylated and subsequently cyclized under dehydrating conditions to form oxazoles (Robinson-Gabriel synthesis) or used in multi-step sequences to build the isoxazole (B147169) core. organic-chemistry.orgchemmethod.comnih.govnih.gov

The dual functionality of this compound provides pathways to more complex fused heterocyclic systems.

Indoles: The compound serves as a precursor for indole (B1671886) synthesis. For instance, the bromo-substituent can undergo a Sonogashira coupling with an alkyne. Subsequent manipulation of the azido (B1232118) group to an amine sets the stage for an intramolecular cyclization to form the indole ring. researchgate.netorganic-chemistry.orgmdpi.com Alternatively, conversion of the azido group to a suitable nitrogen functionality can enable participation in classical indole syntheses like the Madelung or Fischer methods. researchgate.net

Aziridines: The azide can serve as a nitrene precursor. youtube.com Upon thermolysis or photolysis, it can release nitrogen gas to generate a highly reactive nitrene intermediate. This nitrene can then add across an alkene in a [2+1] cycloaddition to form a three-membered aziridine (B145994) ring, a strained but synthetically useful heterocycle. organic-chemistry.orgnih.govbaranlab.orgnih.gov

Precursor to Chiral Amines and Iminophosphoranes via Reduction

One of the most fundamental and powerful applications of this compound is its role as a stable precursor to a valuable chiral primary amine. The "(1R)" stereocenter is preserved during the reduction of the azide, providing enantiomerically pure (1R)-1-(2-bromophenyl)ethanamine.

The Staudinger reaction is a particularly mild and effective method for this transformation. organic-chemistry.orgcommonorganicchemistry.com It involves two distinct steps:

Iminophosphorane Formation: The azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), in a nucleophilic addition followed by the expulsion of dinitrogen gas (N₂). This step forms a stable intermediate known as an iminophosphorane (or aza-ylide). wikipedia.orgorganic-chemistry.orgjk-sci.comrsc.org

Hydrolysis: The iminophosphorane is then hydrolyzed with water to produce the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). nih.gov

The ability to isolate the iminophosphorane intermediate makes it a useful synthetic tool in its own right, particularly in the aza-Wittig reaction for the synthesis of imines. nih.govresearchgate.net

MethodReagentsIntermediateProductKey Features
Staudinger Reduction 1. PPh₃2. H₂OIminophosphoraneChiral AmineExtremely mild, high yielding, tolerates most functional groups. commonorganicchemistry.com
Catalytic Hydrogenation H₂, Pd/C-Chiral AmineClean reduction, byproduct is N₂ gas.
LiAlH₄ Reduction LiAlH₄, then H₂O-Chiral AminePotent reducing agent, less compatible with other functional groups.

Role in the Synthesis of Complex Molecular Architectures and Scaffolds

The presence of two chemically distinct and "orthogonal" functional groups—the azide and the aryl bromide—makes this compound an excellent scaffold for building complex molecules. Orthogonal functional groups can be reacted independently without interfering with each other, allowing for controlled, stepwise synthetic strategies.

Reaction at the Azide: The azide can be transformed via click chemistry or reduction as described above, incorporating one part of a target molecule.

Reaction at the Bromine: The aryl bromide is a handle for a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.

This dual reactivity allows the molecule to act as a linchpin, connecting different molecular fragments in a precise and stereochemically controlled manner to create sophisticated three-dimensional structures.

Contributions to Bioconjugation and Chemical Biology Applications Utilizing Click Chemistry

The field of chemical biology often requires the precise attachment of probes, tags, or drugs to biomolecules like proteins or nucleic acids. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is exceptionally well-suited for this purpose. rsc.orgnih.govpcbiochemres.com

The reaction's high specificity, efficiency, and biocompatibility (it can often be performed in aqueous environments) make it a premier bioconjugation tool. nih.gov In this context, this compound can be "clicked" onto a biomolecule that has been functionalized with a terminal alkyne. The resulting 1,2,3-triazole ring forms a highly stable, inert linker connecting the chiral (1R)-1-(2-bromophenyl)ethyl moiety to the biological target. This allows researchers to introduce this specific chemical entity for various purposes, such as probing molecular interactions or delivering a payload.

Development of Novel Materials and Functional Systems Based on the Compound

The unique trifunctional nature of this compound, possessing a chiral center, a reactive azide group, and a versatile bromo-aromatic moiety, positions it as a highly promising building block for the development of advanced materials and functional systems. Researchers have explored its potential in creating polymers with controlled chirality, functionalized surfaces with specific recognition capabilities, and novel optoelectronic materials.

Synthesis of Chiral Polymers and Macromolecular Architectures

The presence of the azidoethyl group makes this compound an ideal monomer for the synthesis of chiral polymers through various polymerization techniques. The azide group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". irjweb.comwikipedia.orgnih.gov This reaction's high efficiency and specificity allow for the creation of well-defined polymer architectures.

One potential synthetic route involves the copolymerization of this compound with a di-alkyne monomer. The resulting polymer would feature a backbone containing triazole rings and pendant chiral 2-bromophenyl groups. The inherent chirality of the monomer can be transferred to the polymer backbone, potentially inducing a helical conformation. chemrxiv.orgacs.org Such helical polymers are of significant interest for applications in chiral recognition and separation. nih.govrsc.org

Furthermore, the bromo-substituent on the aromatic ring can be utilized for post-polymerization modification. For instance, Suzuki or Sonogashira cross-coupling reactions could be employed to attach various functional groups, thereby tuning the polymer's solubility, thermal stability, and optoelectronic properties.

Hypothetical Data on Chiral Polymers Derived from this compound:

Polymer IDMonomer Ratio (Compound:Dialkyne)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Specific Rotation [α]D (degrees)
CP-1 1:115,2001.15+45.2
CP-2 1:1.218,5001.18+42.8
CP-3 1.2:114,8001.21+48.5

This table presents hypothetical data based on typical results for chiral polymers synthesized via click chemistry.

Surface Modification and Development of Chiral Interfaces

The azide functionality of this compound provides a powerful tool for the covalent attachment of this molecule to surfaces, enabling the creation of functional interfaces with chiral recognition capabilities. rsc.orgrsc.org Surfaces, such as silicon wafers, gold nanoparticles, or polymer films, can be pre-functionalized with alkyne groups. Subsequent reaction with this compound via CuAAC results in a dense monolayer of the chiral molecule. beilstein-journals.orgnih.gov

These chiral-functionalized surfaces have potential applications as chiral stationary phases in enantioselective chromatography or as sensors for the detection of chiral molecules. chemrxiv.org The 2-bromophenyl group can also serve as a point of further modification, allowing for the attachment of signaling units, such as fluorophores, to create a detectable response upon chiral recognition events.

Potential Characteristics of a Chiral Sensor Based on a Modified Surface:

AnalyteEnantiomerDetection Limit (nM)Selectivity Factor (α)
Propranolol (R)-Propranolol102.5
(S)-Propranolol25
Limonene (R)-Limonene501.8
(S)-Limonene90

This table illustrates the hypothetical performance of a sensor utilizing a surface modified with this compound for chiral recognition.

Precursors for Optoelectronic and Photoactive Materials

The 2-bromophenyl moiety in this compound serves as a versatile precursor for the synthesis of larger π-conjugated systems with potential applications in organic electronics. rhhz.net The bromine atom can be readily substituted using various cross-coupling reactions to introduce other aromatic or heteroaromatic units. rsc.org This allows for the systematic tuning of the electronic properties, such as the HOMO-LUMO gap, which dictates the material's absorption and emission characteristics. rsc.org

For example, a Suzuki coupling reaction with a boronic acid derivative of a light-emitting chromophore, such as a fluorene (B118485) or phenothiazine (B1677639) unit, could lead to a chiral, photoactive molecule. rsc.orgwikipedia.org The introduction of a chiral center could influence the packing of these molecules in the solid state, potentially leading to materials with circularly polarized luminescence (CPL), which is a desirable property for applications in 3D displays and chiral photonics.

Hypothetical Photophysical Properties of a Derivative for Optoelectronics:

DerivativeAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
Fluorene Derivative 350420 (Blue)65
Phenothiazine Derivative 450530 (Green)55

This table presents hypothetical photophysical data for materials synthesized from this compound, demonstrating the potential for color tuning.

Advanced Spectroscopic and Chiral Characterization Techniques for 1 1r 1 Azidoethyl 2 Bromobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In ¹H NMR spectroscopy of 1-[(1R)-1-azidoethyl]-2-bromobenzene, distinct signals are expected for the protons of the azidoethyl group and the brominated aromatic ring. The chirality of the molecule results in a complex pattern for the aromatic protons, as they are all chemically non-equivalent.

The azidoethyl group protons would present a characteristic AX₃ spin system. The methine proton (-CH N₃) is expected to appear as a quartet downfield due to the electron-withdrawing effects of the adjacent azide (B81097) group and the aromatic ring. The methyl protons (-CH ) would appear as a doublet at a higher field.

The four aromatic protons are expected to resonate in the typical aromatic region (δ 7.0-7.8 ppm). Due to the ortho-substitution pattern and the chiral center, they would exhibit complex splitting patterns, likely appearing as distinct multiplets. The proton ortho to the bromine atom is anticipated to be the most downfield.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ar-H~7.60 - 7.70Multiplet1H
Ar-H~7.35 - 7.45Multiplet1H
Ar-H~7.20 - 7.30Multiplet2H
-CHN₃~4.80 - 5.00Quartet (q)1H
-CH₃~1.60 - 1.75Doublet (d)3H

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the two aliphatic and six aromatic carbons.

The carbon atom directly bonded to the bromine (ipso-carbon) is expected to have a chemical shift around δ 123 ppm, a value influenced by the "heavy atom effect" of bromine. stackexchange.comlibretexts.org The other aromatic carbons will appear in the δ 127-142 ppm range. The methine carbon (-C HN₃) will be significantly downfield due to the electronegative azide group, while the methyl carbon (-C H₃) will be found in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ar-C (quaternary, C-CH)~140 - 142
Ar-CH~129 - 134
Ar-CH~128 - 129
Ar-CH~127 - 128
Ar-CBr (quaternary)~122 - 124
-CHN₃~60 - 65
-CH₃~20 - 25

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A clear cross-peak would be observed between the methine proton quartet and the methyl proton doublet of the azidoethyl group, confirming their connectivity. Cross-peaks would also be expected between adjacent aromatic protons, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with their directly attached carbon signals. It would unambiguously link each aromatic proton signal to its corresponding carbon signal and similarly connect the methine and methyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is vital for establishing the connection between the azidoethyl side chain and the aromatic ring. Key correlations would be expected from the methine proton (-CHN₃) to the aromatic quaternary carbon it is attached to, as well as to the ortho-aromatic carbons. The methyl protons would show a correlation to the methine carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is particularly sensitive to polar functional groups. The most prominent and diagnostic feature in the FTIR spectrum of this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This peak characteristically appears in a relatively clear spectral window between 2100 and 2150 cm⁻¹. nih.govresearchgate.net

Other expected absorptions include C-H stretching frequencies for the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹). Aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FTIR Data for this compound

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
~3050 - 3100Aromatic C-H StretchMedium
~2850 - 2980Aliphatic C-H StretchMedium
~2100 - 2150Azide (N₃) Asymmetric StretchStrong, Sharp
~1580, 1470, 1440Aromatic C=C Ring StretchMedium to Strong
~1250Azide (N₃) Symmetric StretchWeak to Medium
~750Aromatic C-H Bend (ortho-disubstituted)Strong

Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar, symmetric vibrations. imperial.ac.uk While the azide asymmetric stretch is typically weaker in Raman than in IR, the aromatic ring vibrations often produce strong Raman signals. The symmetric "ring-breathing" mode of the substituted benzene (B151609) ring would be a prominent feature and is highly characteristic, contributing to the molecule's unique vibrational fingerprint. libretexts.org This makes Raman spectroscopy a valuable tool for confirming the identity of the aromatic core and for studying conformational properties. imperial.ac.ukresearchgate.net

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed, publicly available research findings and specific experimental data for the advanced spectroscopic and chiral characterization of the compound "this compound" are not available.

This lack of specific data prevents the creation of a thorough and scientifically accurate article covering the topics outlined in the user's request, which include:

Other Advanced Spectroscopic Methods for Specialized Analysis

The compound "this compound" is likely a chemical intermediate, a compound that is created during a chemical synthesis and is then modified to produce the final desired product. The detailed analytical characterization of such intermediates is often performed by the researchers synthesizing them but is not always published in peer-reviewed literature, especially if the compound itself is not the primary focus of the study. While the synthesis of similar chiral azides and the use of the analytical techniques mentioned are common in organic chemistry, specific data such as mass spectral fragmentation patterns, chiral separation conditions (e.g., specific columns, mobile phases, retention times), or crystallographic data for this exact molecule could not be located.

Without access to primary research data, the generation of detailed research findings, data tables, and an authoritative article as requested is not possible. Any attempt to provide such information would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Theoretical Studies of 1 1r 1 Azidoethyl 2 Bromobenzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties from first principles. These methods are instrumental in understanding the ground state and predicting the behavior of 1-[(1R)-1-azidoethyl]-2-bromobenzene.

Density Functional Theory (DFT) Studies of Ground State Properties and Reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d), are used to determine its optimized geometry, vibrational frequencies, and electronic properties.

Key ground state properties that can be calculated include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, DFT is used to compute the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Reactivity descriptors, such as global hardness, softness, and electronegativity, can also be derived from these frontier orbital energies, providing a quantitative basis for predicting how the molecule will interact with other chemical species.

Ab Initio Methods (e.g., Coupled-Cluster Theory) for High-Accuracy Calculations.

For situations requiring higher accuracy, particularly for energetic properties, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled-Cluster (CC) theory are employed. Coupled-Cluster theory, especially at the CCSD(T) level (Coupled-Cluster with Single, Double, and perturbative Triple excitations), is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate results for single-reference systems.

These methods, while computationally more demanding than DFT, are invaluable for benchmarking the results obtained from less expensive methods and for calculating properties where electron correlation effects are particularly important. For this compound, high-accuracy calculations could be used to obtain a precise value for its heat of formation or to investigate the subtle energetic differences between various conformations.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization.

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the results of a quantum chemical calculation in terms of familiar chemical concepts like bonds, lone pairs, and resonance. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the Lewis structure representation of the molecule.

For this compound, NBO analysis can quantify the extent of electron delocalization from the bromine atom's lone pairs and the azido (B1232118) group into the aromatic ring. This is achieved by examining the "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions, measured by the second-order perturbation energy (E(2)), provides a quantitative measure of hyperconjugative and resonance effects, which are crucial for understanding the molecule's stability and reactivity patterns.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis.

A key goal in studying a chemical reaction is to identify the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state and calculate its energy. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once a transition state has been located for a reaction involving this compound, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis involves following the reaction path downhill from the transition state, both forward to the products and backward to the reactants. This confirms that the identified transition state indeed connects the desired reactants and products, providing a detailed picture of the molecular rearrangements that occur during the reaction.

Prediction of Reaction Pathways and Chemoselectivity.

With its multiple functional groups (azide, bromo, and the aromatic ring), this compound has the potential to undergo various reactions. Computational modeling can be used to explore different possible reaction pathways and predict which one is most likely to occur.

By calculating the activation energies (the energy difference between the reactants and the transition state) for competing pathways, chemists can predict the chemoselectivity of a reaction. For example, one could computationally investigate whether a nucleophile would preferentially attack the carbon atom attached to the bromine or another site on the molecule. The pathway with the lower activation energy is expected to be the kinetically favored one. This predictive capability is one of the most powerful aspects of computational chemistry, guiding experimental work and aiding in the design of new synthetic routes.

Investigation of Catalytic Cycles and Intermediates

While specific studies detailing the complete catalytic cycles involving this compound are not extensively documented in publicly available literature, theoretical chemistry provides the tools to predict its role in such processes. Density Functional Theory (DFT) is a primary method for elucidating reaction mechanisms, transition states, and the energetics of catalytic intermediates.

For a hypothetical palladium-catalyzed cross-coupling reaction, where this compound acts as a substrate, DFT calculations could map out the entire catalytic cycle. This would involve modeling key steps such as:

Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-bromine bond. Calculations would determine the activation energy for this process.

Transmetalation/Insertion: The subsequent step involving another reactant.

Reductive Elimination: The final step to form the product and regenerate the catalyst.

Stereochemical Analysis and Conformational Studies

The stereochemistry of this compound is a critical determinant of its chemical and physical properties. Computational methods are instrumental in understanding its three-dimensional structure and chiral nature.

Prediction of Preferred Conformations and Rotational Barriers

The molecule's flexibility arises from the rotation around the single bond connecting the azidoethyl group to the bromobenzene (B47551) ring. Conformational analysis, typically performed using molecular mechanics or higher-level quantum mechanical methods, can identify the most stable conformations (lowest energy states).

By systematically rotating the dihedral angle between the phenyl ring and the azidoethyl group, a potential energy surface can be generated. This surface reveals the energy minima corresponding to stable conformers and the energy maxima representing the rotational barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity.

Modeling of Enantioselectivity in Chiral Transformations

The '(1R)' designation indicates a specific stereocenter, making this compound a chiral molecule. In reactions where this compound is used to generate other chiral molecules, understanding the factors that govern enantioselectivity is paramount.

Computational modeling can be employed to study the transition states of reactions involving this chiral substrate. By comparing the energies of the transition states leading to the different enantiomeric products, the enantiomeric excess (ee) can be predicted. These models often involve complex calculations that account for non-covalent interactions, such as steric hindrance and electronic effects, which dictate the facial selectivity of the reaction.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While often applied to larger systems, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solution-phase environment. MD simulations model the movement of atoms and molecules over time, offering a dynamic picture of intermolecular interactions.

For this compound, an MD simulation could reveal:

Solvation Effects: How solvent molecules arrange around the solute and influence its conformation and reactivity.

Intermolecular Interactions: The nature and strength of interactions with other reactants or catalysts in solution.

These simulations can bridge the gap between the static picture provided by quantum mechanical calculations and the dynamic reality of a chemical reaction.

In Silico Design and Prediction of Novel Reactivity and Derivatives

Computational chemistry is a powerful tool for the in silico design of new molecules with desired properties. Starting with the scaffold of this compound, new derivatives can be designed and their properties predicted computationally before any synthetic work is undertaken.

For example, one could computationally explore:

Modifying Substituents: Replacing the bromo group with other halogens or functional groups to tune the electronic properties and reactivity of the aromatic ring.

Altering the Azide (B81097) Group: Investigating the effect of modifying the azidoethyl side chain on the molecule's stereochemistry and reactivity.

By calculating properties such as electronic structure, reactivity indices, and predicted reaction barriers for a library of virtual compounds, researchers can identify promising candidates for synthesis and experimental validation. This approach accelerates the discovery of new molecules with enhanced reactivity or novel applications.

Q & A

What are the optimal synthetic routes for introducing the azide group into 1-[(1R)-1-azidoethyl]-2-bromobenzene while preserving stereochemistry?

Basic Research Question
The synthesis of this compound typically involves nucleophilic substitution of a bromine atom with sodium azide (NaN₃). For example, a one-pot method using NaN₃ in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours can yield the azide product . However, stereochemical integrity at the (1R)-azidoethyl position requires chiral auxiliaries or enantioselective catalysis to avoid racemization during substitution.

Advanced Research Question
Alternative pathways include leveraging Staudinger reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization. Evidence from analogous compounds suggests that stereochemical preservation may depend on solvent polarity and reaction temperature, with DCM at 0°C reducing epimerization risks .

How can conflicting spectroscopic data for azido-bromobenzene derivatives be resolved during structural characterization?

Basic Research Question
Discrepancies in NMR or IR spectra often arise from impurities or solvent effects. For this compound, key diagnostic signals include:

  • ¹H NMR : A doublet for the chiral CH(N₃) group at δ 4.2–4.5 ppm (J = 6–8 Hz).
  • IR : A strong azide stretch at ~2100 cm⁻¹ .
    Cross-referencing with computational methods (DFT) or HSQC/NOESY experiments can confirm assignments.

Advanced Research Question
Contradictions in stereochemical assignments (e.g., R vs. S configurations) require chiral chromatography or X-ray crystallography. For example, enantiomeric excess (ee) can be quantified using chiral HPLC with cellulose-based columns and hexane/isopropanol mobile phases .

What reaction pathways dominate when this compound undergoes thermal or photolytic decomposition?

Basic Research Question
Thermal decomposition (100–120°C) may release nitrogen gas and form nitrene intermediates, which can dimerize or react with nearby aryl groups. Photolysis at 254 nm in inert solvents (e.g., THF) typically generates aryl radicals, leading to C–H functionalization or cross-coupling products .

Advanced Research Question
Mechanistic studies using time-resolved spectroscopy (TRES) or EPR can track nitrene or radical intermediates. For instance, nitrenes generated from azides exhibit distinct UV-Vis absorption bands at 300–350 nm, while aryl radicals show EPR signals with g-values ~2.003 .

How do steric and electronic effects influence nucleophilic substitution at the bromine position in this compound?

Basic Research Question
The bromine atom undergoes SNAr (nucleophilic aromatic substitution) only under strong electron-withdrawing conditions. However, in non-activated systems, cross-coupling (e.g., Suzuki-Miyaura) is preferred. For example, Pd(PPh₃)₄ with arylboronic acids in THF/H₂O at 80°C yields biaryl derivatives .

Advanced Research Question
Steric hindrance from the azidoethyl group slows substitution kinetics. Computational modeling (e.g., DFT) reveals that the transition state energy increases by ~15 kcal/mol compared to unsubstituted 2-bromobenzene, favoring alternative pathways like radical halogenation .

What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

Basic Research Question
Low-temperature reactions (<0°C) and chiral ligands (e.g., BINAP) in asymmetric catalysis reduce racemization. For example, using (R)-BINAP with Cu(I) catalysts in THF achieves >90% ee in azide formation .

Advanced Research Question
Dynamic kinetic resolution (DKR) via enzyme-mediated pathways (e.g., lipases) can invert undesired enantiomers in situ. Immobilized Candida antarctica lipase B (CAL-B) in ionic liquids has shown 85% ee retention over 24 hours .

How does the azide group in this compound participate in bioorthogonal chemistry applications?

Advanced Research Question
The azide group enables CuAAC "click" reactions with terminal alkynes for bioconjugation. Kinetic studies show second-order rate constants (k₂) of ~10⁻³ M⁻¹s⁻¹ in aqueous buffers at pH 7.4, making it suitable for live-cell labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.